N-(3,4-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N-(3,4-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a chemical compound belonging to the phenylsulfonamide class. Its structure consists of a pyrazole ring with a 3,4-dimethoxyphenyl group and a sulfonamide substituent. The compound’s unique arrangement makes it intriguing for various scientific applications.
Preparation Methods
Synthesis:: Several synthetic routes lead to N-(3,4-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide. One of the earliest methods involves the transformation of 3,4-dimethoxybenzaldehyde (veratraldehyde) into the final product. Here’s a concise sequence:
3,4-Dimethoxybenzaldehyde: →
3,4-Dimethoxycinnamic acid: →
3,4-Dimethoxyphenylpropionic acid: →
3,4-Dimethoxyphenylpropionamide: →
Industrial Production:: While industrial-scale production methods may vary, the synthesis typically involves optimizing the steps outlined above for efficiency and yield.
Chemical Reactions Analysis
N-(3,4-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide can undergo various reactions:
Oxidation: It may be oxidized under specific conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substituents on the pyrazole ring can be replaced. Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines).
Major products depend on reaction conditions and substituents. For instance, reduction could yield an amine derivative.
Scientific Research Applications
Chemistry::
Organic Synthesis: Researchers use it as a building block for more complex molecules.
Medicinal Chemistry: Investigating its pharmacological properties.
Biological Studies: Assessing its effects on cellular processes.
Drug Development: Exploring its potential as a therapeutic agent.
Dyes and Pigments: Its unique structure may find applications in colorants.
Materials Science: Investigating its properties for novel materials.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.
Comparison with Similar Compounds
While N-(3,4-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is unique, it shares similarities with other phenylsulfonamides. Notable compounds include mescaline (3,4,5-trimethoxyphenethylamine) and related derivatives.
Properties
Molecular Formula |
C13H17N3O4S |
---|---|
Molecular Weight |
311.36 g/mol |
IUPAC Name |
N-(3,4-dimethoxyphenyl)-1,3-dimethylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C13H17N3O4S/c1-9-13(8-16(2)14-9)21(17,18)15-10-5-6-11(19-3)12(7-10)20-4/h5-8,15H,1-4H3 |
InChI Key |
JVILQOBMSVLQFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)NC2=CC(=C(C=C2)OC)OC)C |
Origin of Product |
United States |
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